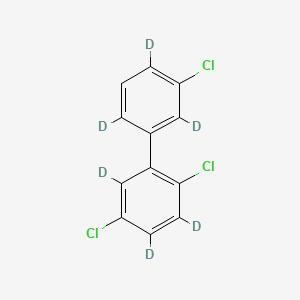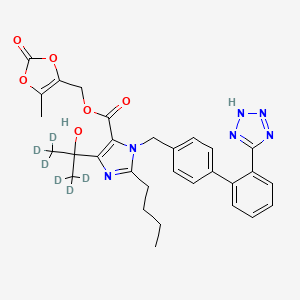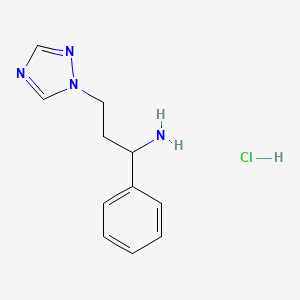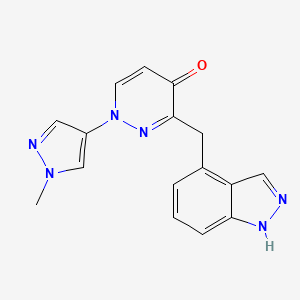
2,3',5-Trichlorobiphenyl-2',3,4,4',6,6'-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 is a chlorinated biphenyl compound. It is a derivative of biphenyl where three hydrogen atoms are replaced by chlorine atoms. This compound is often used in scientific research due to its unique properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride. The process involves the substitution of hydrogen atoms on the biphenyl ring with chlorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency.
化学反応の分析
Types of Reactions
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of chlorinated biphenyl oxides.
Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include sodium hydroxide and ammonia. The reaction conditions vary depending on the desired product.
Major Products Formed
Oxidation: Chlorinated biphenyl oxides.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated or aminated biphenyls.
科学的研究の応用
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 is used in various scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of chlorination on the properties of biphenyls.
Biology: It is used to study the effects of chlorinated biphenyls on biological systems, including their toxicity and bioaccumulation.
Medicine: It is used in the development of drugs and therapeutic agents that target specific pathways affected by chlorinated biphenyls.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to changes in cellular processes. It can also induce oxidative stress and disrupt cellular membranes, leading to cell damage and death.
類似化合物との比較
Similar Compounds
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4
- 2,4,5-Trichlorobiphenyl
- 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-d5
Uniqueness
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 is unique due to its specific pattern of chlorination, which affects its chemical and physical properties. This compound has distinct reactivity and stability compared to other chlorinated biphenyls, making it valuable for specific research applications.
特性
分子式 |
C12H7Cl3 |
|---|---|
分子量 |
263.6 g/mol |
IUPAC名 |
1,4-dichloro-2-(3-chloro-2,4,6-trideuteriophenyl)-3,5,6-trideuteriobenzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H/i2D,3D,4D,5D,6D,7D |
InChIキー |
ONNCPBRWFSKDMQ-IAKNLNTOSA-N |
異性体SMILES |
[2H]C1=CC(=C(C(=C1C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])Cl)[2H])Cl)[2H] |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)









![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)

